molecular formula C11H11Cl2NO4S B2954688 2-({2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfinyl)acetic acid CAS No. 338953-79-0

2-({2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfinyl)acetic acid

Cat. No.: B2954688
CAS No.: 338953-79-0
M. Wt: 324.17
InChI Key: WRFWJTMQFIJZBL-UHFFFAOYSA-N
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Description

2-({2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfinyl)acetic acid is a synthetic organic compound characterized by a sulfinyl (S=O) group, a 3,4-dichlorobenzyl moiety, and an acetic acid backbone. The sulfinyl group distinguishes it from sulfonyl (O=S=O) or sulfanyl (S-) analogs, influencing its polarity, acidity, and biological interactions .

Properties

IUPAC Name

2-[2-[(3,4-dichlorophenyl)methylamino]-2-oxoethyl]sulfinylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO4S/c12-8-2-1-7(3-9(8)13)4-14-10(15)5-19(18)6-11(16)17/h1-3H,4-6H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRFWJTMQFIJZBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CNC(=O)CS(=O)CC(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-({2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfinyl)acetic acid is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfinyl group attached to an acetic acid moiety, with a 3,4-dichlorobenzyl amino substituent. This structure is significant for its interaction with biological targets.

Antidiabetic Activity

Recent studies have shown that derivatives of this compound exhibit significant inhibitory activity against α-amylase, an enzyme critical in carbohydrate metabolism. The synthesized derivatives demonstrated IC50 values ranging from 4.95 ± 0.44 to 69.71 ± 0.05 µM, outperforming the standard drug acarbose (IC50 = 21.55 ± 1.31 µM) .

Antioxidant Properties

The antioxidant capabilities of these compounds have also been assessed, revealing potent iron chelation activity with IC50 values between 22.43 ± 2.09 to 61.21 ± 2.83 µM, indicating a potential role in mitigating oxidative stress-related diseases .

Anticancer Activity

Compounds similar to this compound have shown promising anticancer properties in vitro. For example, certain thiosemicarbazone derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting a possible mechanism through apoptosis induction and cell cycle arrest .

The biological activity of the compound is attributed to its ability to interact with specific enzymes and proteins involved in metabolic pathways:

  • α-Amylase Inhibition : The inhibition of α-amylase leads to reduced glucose absorption, which is beneficial for managing diabetes.
  • Antioxidant Mechanism : By chelating iron and other metal ions, the compound may reduce the formation of free radicals.
  • Cytotoxicity : The presence of the dichlorobenzyl group enhances interaction with cellular targets involved in cancer proliferation.

Case Studies

  • Diabetes Management : A study on synthesized thiosemicarbazone derivatives indicated their effectiveness as α-amylase inhibitors, suggesting potential for development as antidiabetic agents .
  • Cancer Research : In vitro studies demonstrated that compounds with similar structures induced apoptosis in cancer cells, highlighting their potential as anticancer drugs .

Data Summary

Biological ActivityIC50 Range (µM)Reference
α-Amylase Inhibition4.95 - 69.71
Iron Chelation22.43 - 61.21
Cytotoxicity (Cancer Cells)Varies by cell line

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-({2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfonyl)acetic Acid

  • Structure : Sulfonyl (O=S=O) group replaces the sulfinyl (S=O) group.
  • Molecular Formula: C₁₁H₁₁Cl₂NO₅S (MW: 340.2 g/mol) .
  • Key Properties : Higher oxidation state of sulfur increases polarity and acidity compared to sulfinyl analogs.
  • Applications : Discontinued commercial availability suggests prior use in pharmaceutical or agrochemical research .

[{2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic Acid

  • Structure: Additional phenylamino group replaces the sulfinyl/sulfonyl moiety.
  • Molecular Formula : C₁₇H₁₆Cl₂N₂O₃ (MW: 375.23 g/mol).
  • Key Properties :
    • Melting point: 142–145°C.
    • Solubility: Soluble in chloroform and DMSO.
  • Applications : Pharmaceutical intermediate for bioactive compound synthesis .

2-((2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl)sulfanyl)acetic Acid

  • Structure : Sulfanyl (S-) group instead of sulfinyl; 2,4-dichlorobenzyl substituent.
  • Molecular Formula: C₁₁H₁₁Cl₂NO₃S (MW: 308.18 g/mol).
  • Key Properties :
    • Predicted pKa: 3.65 (higher acidity than sulfinyl due to thiol group).
    • Boiling point: 550.3°C (estimated) .

2-[(2-Oxo-2-([3-(Trifluoromethyl)benzyl]amino)ethyl)sulfinyl]acetic Acid

  • Structure : Sulfinyl group retained; 3-(trifluoromethyl)benzyl substituent.
  • Molecular Formula: C₁₂H₁₂F₃NO₄S (MW: 323.29 g/mol).
  • Key Properties : Trifluoromethyl group enhances lipophilicity and metabolic stability, relevant in drug design .

2-([2-(3,4-Dimethoxyanilino)-2-oxoethyl]sulfanyl)acetic Acid

  • Structure : Sulfanyl group; 3,4-dimethoxyaniline substituent.
  • Molecular Formula : C₁₂H₁₄N₂O₄S (MW: 285.32 g/mol).
  • Key Properties :
    • Melting point: 128–130°C.
    • Hazard: Labeled as irritant .

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituent/Functional Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
2-({2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfinyl)acetic Acid (Target) Sulfinyl (S=O) C₁₁H₁₁Cl₂NO₄S ~324.2 (predicted) Hypothesized intermediate for drug synthesis N/A
2-({2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfonyl)acetic Acid Sulfonyl (O=S=O) C₁₁H₁₁Cl₂NO₅S 340.2 Discontinued pharmaceutical research
[{2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic Acid Phenylamino C₁₇H₁₆Cl₂N₂O₃ 375.23 Pharmaceutical intermediate; m.p. 142–145°C
2-[(2-Oxo-2-([3-(trifluoromethyl)benzyl]amino)ethyl)sulfinyl]acetic Acid 3-(Trifluoromethyl)benzyl C₁₂H₁₂F₃NO₄S 323.29 Lipophilic; potential CNS drug candidate
2-([2-(3,4-Dimethoxyanilino)-2-oxoethyl]sulfanyl)acetic Acid 3,4-Dimethoxyanilino C₁₂H₁₄N₂O₄S 285.32 Irritant; low melting point (128–130°C)

Functional Group Impact on Properties

  • Sulfinyl vs. Sulfonyl : Sulfonyl derivatives (e.g., ) exhibit higher polarity and acidity (pKa ~1–2) due to the additional oxygen, whereas sulfinyl analogs (e.g., ) have intermediate acidity (pKa ~3–4).
  • Substituent Effects :
    • Electron-withdrawing groups (e.g., Cl, CF₃) increase stability and binding affinity in target receptors.
    • Methoxy or phenyl groups enhance solubility in organic solvents but may reduce metabolic stability .

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